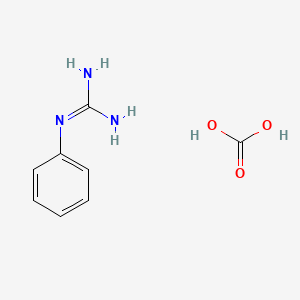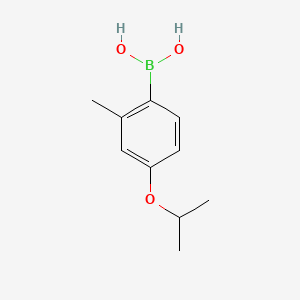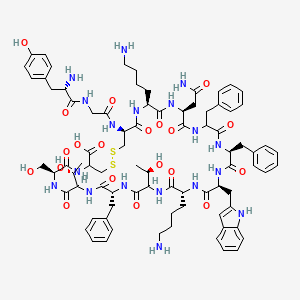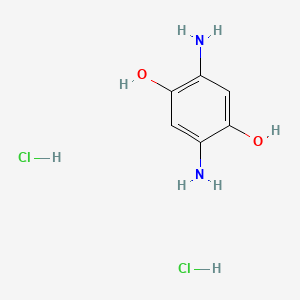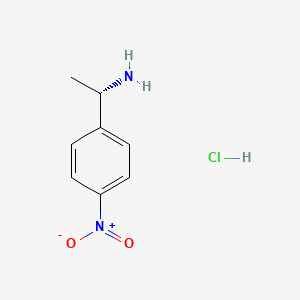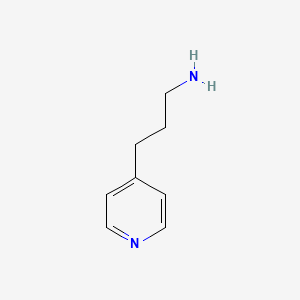
3-(Pyridin-4-yl)propan-1-amin
Übersicht
Beschreibung
“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)propan-1-amine” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)propan-1-amine” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .
Chemical Reactions Analysis
“3-(Pyridin-4-yl)propan-1-amine” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)propan-1-amine” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese von antiviralen und antimikrobiellen Wirkstoffen
3-(Pyridin-4-yl)propan-1-amin wurde bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Insbesondere dient es als Vorläufer bei der Herstellung von 1,2,4-Triazinen, die eine Reihe von biologischen Aktivitäten aufweisen, darunter antivirale Eigenschaften . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente für Krankheiten wie Pocken.
Materialwissenschaft: Katalysator in der organischen Synthese
In der Materialwissenschaft wird diese Verbindung als Katalysator für Umwandlungen in der organischen Synthese verwendet. Sie spielt eine entscheidende Rolle im Prozess der intramolekularen nukleophilen Cyclisierung, der zur Produktion komplexer organischer Strukturen wie Tetrahydro-5H-pyrido[2,3-b]azepin führt .
Chemische Synthese: Zwischenprodukt für heterozyklische Verbindungen
Das Amin ist ein wichtiges Zwischenprodukt bei der Synthese heterozyklischer Verbindungen, die grundlegende Strukturen für viele Arzneimittel sind. Besonders interessant ist seine Beteiligung an der Synthese von Imidazol-Derivaten, die ein breites therapeutisches Potenzial haben .
Biochemie: Enzymhemmung
In der Biochemie ist this compound an der Untersuchung von Enzymhemmern beteiligt. Seine strukturellen Eigenschaften ermöglichen die Untersuchung seiner Bindungsaffinität zu verschiedenen Enzymen und unterstützen das Verständnis biochemischer Pfade und die Entwicklung gezielter Therapien .
Analytische Chemie: Chromatographie und Spektroskopie
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie als Standard oder Reagenz in chromatographischen und spektroskopischen Verfahren verwendet werden kann. Seine genau definierten physikalischen und chemischen Eigenschaften machen es geeignet für den Einsatz in der Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) zur Analyse komplexer Gemische .
Umweltanwendungen: Forschungschemikalie für die Synthese
This compound wird als Forschungschemikalie in Umweltanwendungen eingesetzt. Es wird bei der Synthese von Verbindungen verwendet, die auf ihre Umweltauswirkungen, ihre Bioabbaubarkeit und ihr Potenzial als grüne Chemikalien weiter untersucht werden können .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is used in various organic synthesis transformations , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
It is known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that 3-(Pyridin-4-yl)propan-1-amine may act as a nucleophile, reacting with electrophilic sites on its target molecules.
Biochemical Pathways
Given its use in organic synthesis transformations , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that 3-(Pyridin-4-yl)propan-1-amine may have good bioavailability.
Result of Action
Given its use in organic synthesis transformations , it is likely that the compound could have a variety of effects depending on the specific context.
Action Environment
It is known to be stable at room temperature . This suggests that 3-(Pyridin-4-yl)propan-1-amine may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
